Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate
Description
Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate is a heterocyclic compound featuring a benzothiazepine core fused with a benzo ring. The structure includes a seven-membered thiazepine ring containing sulfur and nitrogen atoms, a ketone group at position 3, and a methyl ester substituent at position 7. The methyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to carboxylic acid analogs .
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 3-oxo-4,5-dihydro-1,4-benzothiazepine-9-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-15-11(14)8-4-2-3-7-5-12-9(13)6-16-10(7)8/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
GEWOPKOPJVPLKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SCC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate can be achieved through a one-pot reaction involving the expansion of benzo-fused carbo- and heterocycles . The reaction typically involves the use of appropriate starting materials, catalysts, and solvents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and equipment. Cold-chain transportation is often employed to maintain the stability and quality of the compound during storage and shipment .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound’s structure .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention as a potential therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of tetrahydrobenzo[1,4]thiazepine exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that compounds related to methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine can inhibit the proliferation of cancer cells. For instance, derivatives have been tested against human colon carcinoma cells with promising results in selective toxicity towards cancerous cells while sparing normal cells .
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of thiazepine derivatives. Certain compounds have been identified as gamma-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease . The modulation of gamma-secretase activity can potentially alter the production of amyloid-beta peptides implicated in Alzheimer's pathology.
The biological activity of methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate has been explored through various assays:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of thiazepine rings enhances the potential for interaction with microbial targets .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms. For example, it has been studied as a potential inhibitor for dihydrofolate reductase (DHFR), which is vital in the synthesis of folate and thus crucial for DNA synthesis and repair .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes employing various reagents and catalysts:
- Nanocatalysis : Recent advancements in organic synthesis have utilized nanocatalysts to facilitate the formation of heterocycles like thiazepines. This approach not only enhances reaction efficiency but also improves yield and selectivity .
- Cyclization Reactions : The synthesis often involves cyclization reactions where precursors undergo transformations to form the desired thiazepine structure. The use of cyclopropenones in reactions with azetines has been noted to yield novel thiazepine derivatives with enhanced biological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate (Compound A) with structurally or functionally related benzothiazepines and heterocycles. Key parameters include molecular properties, synthetic routes, and biological activity.
Structural Analogues
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Compound A | Benzo[F][1,4]thiazepine | 3-oxo, 9-methyl ester | ~265.3 (estimated) | High lipophilicity; potential CNS penetration |
| Ethyl 3-oxo-benzo[F][1,4]thiazepine-8-carboxylate | Benzo[F][1,4]thiazepine | 3-oxo, 8-ethyl ester | ~279.3 | Longer ester chain may delay metabolic hydrolysis |
| 3-Oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylic acid | Benzo[F][1,4]thiazepine | 3-oxo, 9-carboxylic acid | ~237.3 | Increased polarity; potential renal excretion |
| Diltiazem (pharmacologically active analog) | Benzothiazepine | 5-acetyloxy, 3-(dimethylamino) | 414.5 | Calcium channel blocker; clinically approved for angina |
Key Observations :
- Lipophilicity : Compound A’s methyl ester group confers higher logP compared to the carboxylic acid analog, suggesting better membrane permeability .
- Synthetic Complexity : While Compound A’s synthesis remains underreported, related benzothiazepines (e.g., diltiazem) require multi-step processes with chiral resolution, whereas triazole derivatives (e.g., ’s Compound 9b) are synthesized via simpler reflux methods (69% yield) .
Physicochemical Properties
Notes:
- Compound A’s predicted logP aligns with CNS drug-like properties but may require formulation optimization for oral delivery.
- Triazole derivatives (e.g., Compound 11) show better solubility in polar aprotic solvents due to hydrogen-bonding hydrazinecarbothioamide groups .
Biological Activity
Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both a thiazepine ring and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 251.30 g/mol. The presence of the thiazepine ring is significant as it contributes to the compound's pharmacological properties.
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity by mimicking substrates or binding to active sites. This interaction can lead to altered metabolic pathways.
- Receptor Modulation : It may also act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazepine compounds exhibit antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : Some research has focused on the anticancer effects of thiazepine derivatives. A study highlighted that compounds related to this structure showed selective cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
- Neuroprotective Effects : Preliminary studies suggest that thiazepine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against MRSA strains | |
| Anticancer | Selective cytotoxicity in human cancer cells | |
| Neuroprotective | Potential benefits in neurodegenerative conditions |
Case Study: Antimicrobial Efficacy
In a recent study published in ResearchGate, methyl thiazepine derivatives were tested against various bacterial strains. The results indicated significant inhibition zones against MRSA, demonstrating the compound's potential as an antimicrobial agent. The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy .
Case Study: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of thiazepine derivatives on colon cancer cells. The results revealed that specific compounds exhibited high selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
